![molecular formula C25H15BrN2O3S B14948024 (2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14948024.png)
(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE is a complex organic compound that features a unique combination of brominated benzodioxole and imidazothiazolone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE typically involves multiple steps:
Bromination of 1,3-benzodioxole: This step involves the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole.
Formation of the imidazothiazolone core: This involves the reaction of appropriate thiazole and imidazole precursors under specific conditions to form the imidazothiazolone core.
Condensation reaction: The final step involves the condensation of the brominated benzodioxole with the imidazothiazolone core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of the bromine atom, the compound can undergo nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation reactions: The compound can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine derivative of the compound.
Scientific Research Applications
Medicinal chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological research: The compound could be used as a tool to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound that forms the basis of the benzodioxole structure in the target compound.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A brominated derivative of benzodioxole that is structurally similar to part of the target compound.
Uniqueness
The uniqueness of 2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE lies in its complex structure, which combines multiple functional groups and heterocycles
Properties
Molecular Formula |
C25H15BrN2O3S |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C25H15BrN2O3S/c26-18-13-20-19(30-14-31-20)11-17(18)12-21-24(29)28-23(16-9-5-2-6-10-16)22(27-25(28)32-21)15-7-3-1-4-8-15/h1-13H,14H2/b21-12+ |
InChI Key |
ZPMVOTJVPBUPKQ-CIAFOILYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N4C(=C(N=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N4C(=C(N=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)Br |
Origin of Product |
United States |
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